4-(2-Azepan-1-yl-ethoxy)-phenylamine
Description
Contextualization within Organic Amine and Heterocyclic Compound Chemistry
4-(2-Azepan-1-yl-ethoxy)-phenylamine is structurally defined by several key functional groups that place it within distinct and important classes of organic chemistry. It is fundamentally an organic amine, a class of compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. libretexts.org Specifically, this molecule contains two types of amine functionalities: a primary aromatic amine (-NH₂) attached directly to the phenyl group (the phenylamine or aniline (B41778) moiety) and a tertiary aliphatic amine, where the nitrogen atom is part of the azepane ring and bonded to three carbon atoms. wikipedia.orgbyjus.com
Furthermore, the molecule is a heterocyclic compound due to the presence of the azepane ring. Heterocyclic compounds are cyclic structures in which at least one atom in the ring is an element other than carbon. nbinno.com Azepane, a seven-membered ring containing one nitrogen atom, is a saturated N-heterocycle. wikipedia.org The interaction between the lone pair of electrons on the nitrogen of the phenylamine group and the delocalized electrons of the benzene (B151609) ring makes the ring system more electron-rich and reactive compared to benzene itself. libretexts.orgwikipedia.org
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-(2-(Azepan-1-yl)ethoxy)aniline |
| CAS Number | 171261-36-2 |
| Molecular Formula | C₁₄H₂₂N₂O |
| Molar Mass | 234.34 g/mol |
Overview of Research Interest in Azepane-Containing Molecular Scaffolds
The azepane ring is a significant structural motif in medicinal chemistry and drug discovery. nih.gov As a seven-membered saturated heterocycle, it offers a higher degree of conformational flexibility compared to smaller five- or six-membered rings like pyrrolidine (B122466) and piperidine. This flexibility can be advantageous for optimizing the binding of a molecule to its biological target.
Research has demonstrated that azepane-based compounds exhibit a wide variety of pharmacological properties, and the structural diversity of its derivatives makes it a valuable scaffold for the discovery of new therapeutic agents. nih.govbohrium.com In fact, more than 20 drugs approved by the U.S. Food and Drug Administration (FDA) contain an azepane ring, where they are used to treat a range of diseases. nih.govbohrium.com The development of novel, highly active compounds containing the azepane moiety is an active area of research in medicinal chemistry. bohrium.com Azepane and its derivatives are important structural components in numerous bioactive molecules and natural products, contributing to activities such as anticancer and antiviral effects. researchgate.net
Significance of the Ethoxy-Linked Phenylamine Moiety in Molecular Design
The ethoxy-linked phenylamine portion of the molecule serves critical functions in molecular design and is a common feature in pharmacologically relevant compounds. This moiety can be deconstructed into two key components: the phenylamine group and the ethoxy linker.
The phenylamine (or aniline) group is a privileged structure in medicinal chemistry. libretexts.orgmdpi.com The aromatic ring can participate in hydrophobic and π-stacking interactions with biological receptors, while the primary amine group can act as a hydrogen bond donor and acceptor. nih.gov The electron-rich nature of the aniline ring makes it a versatile starting material for further chemical modification. wikipedia.org
The ethoxy linker (-O-CH₂-CH₂-) provides a flexible spacer between the phenylamine core and the azepane ring. Such alkoxy linkers are crucial in drug design for several reasons. They help to position the functional groups of a molecule in the optimal orientation for binding to a target. mdpi.com The ether oxygen atom can also act as a hydrogen bond acceptor, potentially contributing to the binding affinity of the molecule. nih.gov The use of phenoxyalkylamine motifs, where a cyclic amine is connected to a phenoxy group via an alkyl chain, is a well-established strategy in the design of bioactive compounds targeting a variety of receptors. researchgate.net
Table 2: Summary of Structural Components and Their Significance
| Structural Component | Chemical Class / Type | Significance in Molecular Design |
| Azepane Scaffold | Saturated N-Heterocycle | Provides conformational flexibility; a common motif in FDA-approved drugs and bioactive molecules. nih.govbohrium.comresearchgate.net |
| Phenylamine Moiety | Primary Aromatic Amine | Acts as a versatile chemical handle; participates in hydrogen bonding and aromatic interactions. wikipedia.orgnih.gov |
| Ethoxy Linker | Alkoxy Spacer | Connects functional motifs; influences molecular conformation and positioning for target binding. nih.govmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(azepan-1-yl)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-13-5-7-14(8-6-13)17-12-11-16-9-3-1-2-4-10-16/h5-8H,1-4,9-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKCYABYSJZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424632 | |
| Record name | 4-[2-(azepan-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869948-07-2 | |
| Record name | 4-[2-(azepan-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Azepan 1 Yl Ethoxy Phenylamine
Retrosynthetic Analysis of the 4-(2-Azepan-1-yl-ethoxy)-phenylamine Structure
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. ias.ac.inicj-e.org This process involves breaking bonds (disconnections) to simplify the structure, leading to potential starting materials. deanfrancispress.comslideshare.net For this compound, two primary disconnections are most logical.
The first key disconnection is at the ether bond (C-O), which simplifies the molecule into a phenolic precursor and an azepane-containing side chain. This is a common strategy for ether synthesis. scripps.edu A second logical disconnection is at the C-N bond of the azepane ring, which separates the ethoxy-phenylamine portion from the seven-membered azepane ring.
Applying these disconnections suggests two primary synthetic routes:
Route A: Disconnecting the aryl ether bond leads to 4-aminophenol (B1666318) (or a protected derivative like 4-nitrophenol) and a suitable 2-(azepan-1-yl)ethyl electrophile, such as 1-(2-chloroethyl)azepane (B1265521). This approach focuses on forming the ether linkage as a key step.
Route B: Disconnecting the C-N bond of the azepane ring suggests starting with a precursor like 4-(2-bromoethoxy)phenylamine and performing an amination reaction with azepane.
A functional group interconversion (FGI) is often considered, where the amine group on the phenyl ring is handled in a protected form, such as a nitro group (-NO2), which can be reduced to the desired amine (-NH2) in the final step of the synthesis. This is a common strategy to avoid unwanted side reactions with the amino group during alkylation steps. umich.eduresearchgate.net
| Retrosynthetic Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |
| Aryl Ether Bond (C-O) | 4-Aminophenol or 4-Nitrophenol | 1-(2-haloethyl)azepane | Williamson Ether Synthesis |
| Azepane C-N Bond | 4-(2-haloethoxy)phenylamine | Azepane | Nucleophilic Substitution |
**2.2. Alkylation Strategies for Ethoxy Linkage Formation
The formation of the ethoxy bridge is a critical step in the synthesis of the target molecule. This is typically achieved through O-alkylation, a class of reactions that forms an ether by reacting an alkoxide with an alkyl halide, commonly known as the Williamson ether synthesis.
This strategy involves the reaction of a phenolic starting material with a suitable two-carbon electrophile that is already attached to the azepane ring. A common and effective precursor is 4-nitrophenol, as the nitro group activates the ring for certain reactions and can be easily reduced to an amine late in the synthesis. The phenolic proton is acidic and can be removed by a base to form a nucleophilic phenoxide ion.
The general reaction is as follows: 4-Nitrophenol + 1-(2-chloroethyl)azepane → 1-(2-(4-Nitrophenoxy)ethyl)azepane
To prevent undesired N-alkylation if 4-aminophenol is used directly, the amino group must first be protected. umich.eduresearchgate.net Common protecting groups for amines include acetyl or Boc groups. The selective O-alkylation of the hydroxyl group can then proceed. researchgate.net
| Parameter | Typical Reagents/Conditions | Purpose |
| Phenolic Precursor | 4-Nitrophenol, N-acetyl-4-aminophenol | Provides the phenylamine core. The nitro group also serves as a precursor to the amine. |
| Base | Potassium carbonate (K2CO3), Sodium hydride (NaH), Cesium carbonate (Cs2CO3) | Deprotonates the phenol (B47542) to form the nucleophilic phenoxide. |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile (B52724) (CH3CN) | Provides a medium for the reaction. Polar aprotic solvents are often preferred. |
| Temperature | Room temperature to reflux | Controls the reaction rate. |
This approach is the corollary to the one described above, focusing on the synthesis and use of the alkylating agent, a halogenated azepane derivative. The most common derivatives are 1-(2-chloroethyl)azepane or 1-(2-bromoethyl)azepane. These can be synthesized from azepane and a 1,2-dihaloethane.
Once prepared, this halogenated azepane derivative serves as the electrophile in the Williamson ether synthesis. The reaction with the deprotonated phenolic precursor (e.g., potassium 4-nitrophenoxide) proceeds via an SN2 mechanism to form the desired ether linkage. The choice of halogen (Cl, Br, I) on the azepane derivative can influence reactivity, with iodides generally being the most reactive followed by bromides and chlorides.
Amination and Phenylamine Moiety Introduction
Alternative synthetic strategies can focus on forming the C-N bond of the phenylamine or the azepane ring as the key step.
Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of amines. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, this method could be employed by reacting azepane with an aldehyde precursor, such as 4-(2-oxoethoxy)aniline. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the target amine.
A variety of reducing agents can be used, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. organic-chemistry.org
| Reducing Agent | Typical Substrates | Key Features |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Aldehydes, Ketones | Mild and selective, often used for reactions with primary and secondary amines. |
| Sodium cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Effective at slightly acidic pH; toxic cyanide byproduct is a consideration. |
| Hydrogen (H2) with a metal catalyst (e.g., Pd/C, PtO2) | Imines, Aldehydes, Ketones | Catalytic hydrogenation is a clean method but may reduce other functional groups (e.g., nitro groups). |
| Ammonia (B1221849) Borane (BH3-NH3) | Carboxylic acids, Amides | Can be used for one-pot reductive amination of carboxylic acids. nih.gov |
This approach is highly versatile and is a cornerstone of modern amine synthesis. frontiersin.org
Nucleophilic aromatic substitution (SNAr) offers another robust route, particularly for introducing the ether linkage onto the aromatic ring. researchgate.net This reaction requires an electron-deficient aromatic ring, typically achieved by having a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halogen). scranton.edu
A plausible SNAr pathway would involve reacting 1-fluoro-4-nitrobenzene (B44160) with the sodium salt of 2-(azepan-1-yl)ethanol. The highly electronegative fluorine atom is an excellent leaving group in SNAr reactions, and the para-nitro group stabilizes the negatively charged intermediate (Meisenheimer complex). scranton.edunih.gov
The final step in this sequence is the reduction of the nitro group to the phenylamine. This is a standard transformation with many available methods.
| Reagent | Conditions | Advantages/Disadvantages |
| H2, Palladium on Carbon (Pd/C) | Methanol (B129727) or Ethanol solvent, atmospheric or elevated pressure | Clean reaction with water as the only byproduct; can be slow and may not be suitable for molecules with other reducible groups. |
| Tin(II) Chloride (SnCl2) | Concentrated HCl, Ethanol | Effective and tolerates many functional groups, but requires stoichiometric amounts of metal and a workup to remove tin salts. |
| Iron (Fe) powder | Acetic acid or NH4Cl | A classic, inexpensive method suitable for large-scale synthesis. |
This two-step sequence of SNAr followed by nitro reduction provides an efficient and high-yielding pathway to the target compound.
Azepane Ring System Construction and Modification
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a prominent structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals. nih.govnih.gov Its presence is often critical for the pharmacological activity of molecules, including agents with anticancer, antidiabetic, and antiviral properties. nih.govnih.gov Consequently, the development of robust methods for the construction of the azepane ring is a significant focus in synthetic organic chemistry.
The formation of the seven-membered azepane ring can be challenging due to unfavorable ring-strain and entropic factors. nih.gov However, several synthetic strategies have been developed to overcome these hurdles. Classical methods often rely on intramolecular cyclization of linear precursors. More contemporary approaches utilize powerful catalytic systems to facilitate ring formation with high efficiency and selectivity.
Key strategies for azepane ring construction include:
Ring-Closing Metathesis (RCM): A powerful method that uses ruthenium or molybdenum catalysts to form cyclic alkenes from acyclic diene precursors, which can then be reduced to the saturated azepane ring.
Aza-Prins Cyclization: This acid-mediated cyclization is an effective tool for creating nitrogen-containing heterocycles. acs.orgnih.gov Recent advancements have employed silyl-aza-Prins cyclization, using catalysts like indium(III) chloride (InCl₃) or iron(III) salts, to produce azepane derivatives with high yields and diastereoselectivity. nih.govresearchgate.net This method can form C-N and C-C bonds in a single step under mild conditions. acs.orgnih.gov
Photochemical Dearomative Ring Expansion: A novel approach involves the photochemical conversion of simple nitroarenes into a seven-membered ring system, which can be subsequently hydrogenated to yield functionalized azepanes. nih.gov
Copper-Catalyzed Tandem Amination/Cyclization: This method has been used to prepare functionalized azepine derivatives from allenynes and amines, demonstrating the utility of copper catalysis in constructing the seven-membered ring. nih.gov
Other Cyclization Methods: Additional established techniques include Brønsted or Lewis acid-mediated cyclizations, atom-transfer radical cyclization (ATRC), cycloadditions, and ring expansions of smaller heterocycles like aziridines and azetidines. acs.orgnih.gov
| Methodology | Typical Precursors | Key Reagents/Catalysts | Key Features |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Amino-dienes | Grubbs' or Schrock catalysts (Ru/Mo-based) | Versatile, good functional group tolerance. |
| Silyl Aza-Prins Cyclization | Silyl bis(homoallylic) amines, Aldehydes | InCl₃, Iron(III) salts (e.g., FeCl₃) | Forms multiple bonds in one step; high yield and diastereoselectivity. acs.orgresearchgate.net |
| Photochemical Ring Expansion | Nitroarenes | Blue light, followed by hydrogenation (e.g., H₂/Pd) | Accesses complex azepanes from simple aromatic precursors. nih.gov |
| Tandem Amination/Cyclization | Functionalized allenynes, Amines | Copper(I) salts | Efficient method for preparing substituted azepine derivatives. nih.gov |
The secondary nitrogen atom within the azepane ring is a key site for introducing structural diversity. In the target molecule, this nitrogen is alkylated with a 2-(4-aminophenoxy)ethyl group. Various chemical transformations can be employed to introduce a wide range of substituents at this position, allowing for the synthesis of diverse analogs.
Common derivatization reactions include:
N-Alkylation: The reaction of the azepane nitrogen with alkyl halides or other electrophiles in the presence of a base is a fundamental method for introducing alkyl chains.
N-Acylation: The formation of an amide bond by reacting the azepane with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides access to N-acylazepane derivatives.
Reductive Amination: A two-step or one-pot reaction involving the condensation of the azepane with an aldehyde or ketone to form an iminium ion, which is then reduced (e.g., with sodium triacetoxyborohydride), is a highly effective method for forming C-N bonds.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct formation of a bond between the azepane nitrogen and an aryl halide or triflate.
| Reaction Type | Reagents | Product Class | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl halide (R-X) | Tertiary amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |
| N-Acylation | Acyl chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Tertiary amine | Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Pd catalyst, Ligand | N-Aryl amine | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques are fundamental for identifying the various functional groups within the "4-(2-Azepan-1-yl-ethoxy)-phenylamine" molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structural features. The aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches from the azepane and ethoxy groups are expected just below 3000 cm⁻¹. vscht.cz The presence of the primary amine (NH₂) group is indicated by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. The C-O-C stretching of the ether linkage will produce a strong absorption band, typically in the 1260-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. vscht.czmasterorganicchemistry.com
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Aliphatic (Azepane, Ethoxy) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1520 - 1480 | N-H Bend | Primary Amine |
| 1250 - 1200 | C-O Stretch | Aryl Ether |
| 1180 - 1080 | C-N Stretch | Aliphatic Amine |
This interactive table summarizes the expected characteristic infrared absorption frequencies.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy would be highly effective for identifying the aromatic ring vibrations. The symmetric "breathing" mode of the para-substituted benzene (B151609) ring is expected to produce a strong and characteristic Raman signal. While N-H and O-H stretching bands are often weak in Raman spectra, the C-H and C-C stretching vibrations of the aliphatic and aromatic portions of the molecule would be clearly observable.
Table 3: Predicted Key Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3050 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Aliphatic (Azepane, Ethoxy) |
| 1610 - 1580 | C=C Stretch | Aromatic Ring |
| 1000 - 990 | Ring Breathing Mode | para-Substituted Benzene |
This interactive table presents the anticipated Raman shifts for the key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The technique is used to analyze compounds containing chromophores, which are parts of the molecule that absorb light in the UV-visible range. The phenylamine moiety in "this compound" is the primary chromophore. The spectrum of aniline (B41778), a parent compound, shows a primary absorption band (π → π* transition) around 230 nm and a secondary band (n → π* transition), related to the non-bonding electrons on the nitrogen, around 280 nm. nist.gov
The presence of the electron-donating ethoxy group at the para position (an auxochrome) is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and increase their intensity (hyperchromic effect). Therefore, the maximum absorption wavelength (λmax) for "this compound" in a non-polar solvent is predicted to be shifted to a longer wavelength compared to aniline. For the related compound 4-ethoxyaniline, a λmax of approximately 238 nm and 296 nm is observed. nih.gov A similar profile is expected for the title compound.
Table 4: Predicted UV-Vis Absorption Data for this compound (in Methanol)
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~240 nm | π → π | Phenyl Ring |
| ~298 nm | n → π | Phenylamine System |
This interactive table shows the expected UV-Visible absorption maxima based on structural analogy.
Chromatographic Techniques for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" and for its preparative isolation. Given the compound's polarity, a reversed-phase HPLC (RP-HPLC) method is most appropriate.
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. For a basic compound like this phenylamine derivative, the mobile phase often consists of a mixture of an aqueous buffer (to control the ionization state of the amine) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is generally effective for separating the main compound from any impurities of differing polarity. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima, such as ~240 nm or ~298 nm. The retention time under specific conditions is a key identifier for the compound.
Table 5: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 5 - 10 minutes |
This interactive table details a plausible set of starting conditions for the HPLC analysis.
Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique for qualitatively monitoring the progress of chemical reactions. nih.gov Its application is crucial in the synthesis of molecules such as this compound, allowing for rapid assessment of the consumption of starting materials and the formation of products. thieme.de The principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). wisc.eduaga-analytical.com.pl Compounds with higher affinity for the stationary phase travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values, while less polar compounds that are more soluble in the mobile phase travel further, yielding higher Rf values. wisc.edu
In the context of synthesizing this compound, which could involve a Williamson ether synthesis between a substituted phenol (B47542) and an amino-ethanol derivative, TLC is an invaluable tool. researchgate.net A typical TLC analysis to monitor such a reaction would involve spotting the starting materials and the reaction mixture on the same plate. nih.gov As the reaction progresses, the spot corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. nih.gov
The choice of the mobile phase is critical for achieving good separation of the spots. For aromatic amines and ethers, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol is often effective. jocpr.com The polarity of the mobile phase can be adjusted to optimize the separation and ensure that the Rf values of the components are within a suitable range, typically between 0.2 and 0.8 for accurate assessment. ictsl.net Visualization of the spots on the TLC plate can be achieved under UV light, as aromatic compounds are often UV-active, or by using chemical staining agents that react with the functional groups present in the molecules. ictsl.net
Illustrative Data for TLC Monitoring:
Below is an interactive table showing hypothetical Rf values for the reactants and product in a potential synthesis of this compound, using different solvent systems. This data is illustrative of typical TLC results for such a reaction.
| Solvent System (v/v) | Starting Material 1 (Phenol Derivative) Rf | Starting Material 2 (Amino-ethanol Derivative) Rf | Product (this compound) Rf |
| Hexane:Ethyl Acetate (7:3) | 0.6 | 0.1 | 0.4 |
| Dichloromethane:Methanol (9.5:0.5) | 0.8 | 0.2 | 0.6 |
| Toluene:Acetone (8:2) | 0.7 | 0.15 | 0.5 |
Note: The Rf values are hypothetical and serve for illustrative purposes.
Enantioseparation Techniques for Chiral Analogues
While this compound itself is not chiral, the introduction of stereocenters in its analogues necessitates the use of enantioseparation techniques to isolate and characterize the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for this purpose. phenomenex.comyakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. researchgate.net
For chiral analogues of this compound, which would likely contain a primary or secondary amine and potentially other functional groups, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have shown broad applicability in separating a wide range of chiral compounds, including amines. yakhak.orgresearchgate.net The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. phenomenex.com
Another class of CSPs that are particularly effective for the separation of primary amines are those based on crown ethers. chromatographyonline.com These CSPs can form host-guest complexes with the protonated amine group of the analyte, and the stereoselectivity arises from the differential stability of the diastereomeric complexes formed with each enantiomer.
The choice of mobile phase is also crucial for achieving successful enantioseparation. In normal-phase HPLC, mixtures of alkanes (like hexane) with alcohols (such as isopropanol (B130326) or ethanol) are commonly used. researchgate.net In reversed-phase HPLC, aqueous buffers mixed with organic modifiers like acetonitrile or methanol are employed. The addition of small amounts of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution for amine-containing compounds. researchgate.net
Illustrative Data for Chiral HPLC Separation of an Analog:
The following interactive table presents hypothetical chromatographic data for the enantioseparation of a chiral analogue of this compound on a polysaccharide-based chiral stationary phase.
| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) | 8.5 | 10.2 | 1.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Ethanol with 0.1% Diethylamine (80:20) | 7.1 | 8.5 | 2.1 |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Acetonitrile:Water (70:30) | 12.3 | 14.1 | 1.9 |
Note: The data presented is hypothetical and for illustrative purposes only, demonstrating typical results for the enantioseparation of a chiral amine.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to predicting the electronic structure, optimized geometry, and other molecular properties of "4-(2-Azepan-1-yl-ethoxy)-phenylamine".
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For a molecule like "this compound", DFT calculations, particularly using functionals like B3LYP, are effective for determining its most stable three-dimensional structure. researchgate.netresearchgate.net These calculations aim to find the geometry that corresponds to the lowest energy state on the potential energy surface.
For the azepane ring within the molecule, DFT studies on similar seven-membered heterocyclic systems suggest that a "twist-chair" conformation is often the most stable. nih.gov The ethoxy-phenylamine portion of the molecule also has specific conformational preferences that would be determined during the geometry optimization process. The interaction between the lone pair of electrons on the aniline (B41778) nitrogen and the aromatic ring is a key factor influencing the geometry of this part of the molecule. researchgate.net
Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C-N stretching, and the breathing modes of the aromatic and azepane rings. nih.gov A comparison of these calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy can help to validate the accuracy of the computational model. For instance, calculated C-N stretching vibrations in a related azepane molecule were observed around 1120 and 1045 cm⁻¹. nih.gov
A data table of selected, theoretically predicted bond lengths and angles for the optimized geometry of "this compound" would be generated from these calculations.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-N (azepane ring) Bond Length | ~1.46 Å |
| C-C (azepane ring) Bond Length | ~1.53 Å |
| C-O (ether) Bond Length | ~1.37 Å |
| C-N (aniline) Bond Length | ~1.40 Å |
| C-O-C Angle | ~118° |
Note: These are representative values based on typical DFT calculations for similar molecular fragments.
Hartree-Fock (HF) theory is another fundamental ab initio method that can be used to study the properties of "this compound". wayne.edu While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, HF is a valuable tool, especially when used as a starting point for more advanced calculations. researchgate.net
HF calculations can provide insights into the molecule's electronic properties, such as its dipole moment, molecular orbital energies (including the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and atomic charges. The energy difference between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. For substituted anilines, the nature and position of the substituent can significantly influence these frontier orbitals. researchgate.net
While DFT methods like B3LYP are often superior for vibrational analyses, HF calculations can still provide a reasonable qualitative picture of the vibrational modes. researchgate.netresearchgate.net
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons in the molecule. For a molecule of this size and composition, Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are commonly employed. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the non-covalent interactions and the behavior of lone-pair electrons, which are prevalent in "this compound".
A typical computational protocol would involve:
Building an initial 3D structure of the molecule.
Performing a geometry optimization using a method like B3LYP with a basis set such as 6-311++G(d,p).
Confirming that the optimized structure is a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Calculating various molecular properties at the optimized geometry.
For more accurate energy calculations, higher-level methods like Møller-Plesset perturbation theory (e.g., MP2) could be employed, using the DFT-optimized geometry. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
"this compound" is a flexible molecule with several rotatable bonds, particularly in the ethoxy linker and the azepane ring. Conformational analysis is the study of the different spatial arrangements of the atoms (conformers) and their relative energies.
Table 2: Relative Energies of Hypothetical Azepane Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Twist-Chair | 0.00 |
| Chair | ~1.5 - 2.5 |
| Twist-Boat | ~2.0 - 3.0 |
Note: These values are illustrative and based on computational studies of the parent azepane ring. nih.gov
Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of a molecule. In an MD simulation, the motion of the atoms is calculated over time by solving Newton's equations of motion. This provides a detailed view of the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent). nih.gov
For "this compound", an MD simulation could reveal:
The preferred conformations of the molecule in a solution, and the rate of transitions between different conformational states.
The flexibility of the azepane ring and the ethoxy linker.
The formation and breaking of intramolecular hydrogen bonds, if any.
The interaction of the molecule with solvent molecules, which can provide insights into its solubility and solvation properties.
These simulations are particularly useful for understanding how the molecule behaves in a more realistic, dynamic environment compared to the static, in-vacuo picture provided by quantum chemical calculations. arxiv.orgmdpi.com
Theoretical Prediction of Spectroscopic Parameters
Theoretical calculations offer a powerful tool for predicting and interpreting the spectroscopic data of molecules. By employing sophisticated computational models, it is possible to simulate various types of spectra, providing valuable information that complements experimental findings.
Computation of NMR Chemical Shifts (e.g., GIAO/IEFPCM Method)nih.gov
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for the structural elucidation of chemical compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. researchgate.netresearchgate.net When combined with a solvent model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), this method can provide highly accurate predictions of chemical shifts in solution. researchgate.net
For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov The calculations would be performed on the optimized molecular geometry. By comparing the calculated chemical shifts with those of a reference standard like Tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. This allows for the assignment of specific peaks to individual protons and carbon atoms within the molecule, aiding in the confirmation of its chemical structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific literature with calculated values for this exact compound is unavailable, this table illustrates the expected format of such data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H (Amine) | Value | C (Aromatic, C-N) | Value |
| H (Aromatic) | Value | C (Aromatic) | Value |
| H (Ethoxy, CH₂) | Value | C (Ethoxy, O-CH₂) | Value |
Simulation of Vibrational Spectra and Assignment of Modesnih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical simulations of these spectra can be performed using DFT calculations to compute the harmonic vibrational frequencies. nih.govnih.gov The results are often scaled by an empirical factor to better match experimental data. nih.gov
The assignment of these vibrational modes to specific molecular motions, such as stretching, bending, or wagging of bonds, is facilitated by Potential Energy Distribution (PED) analysis. nih.govmdpi.com For this compound, this analysis would identify characteristic frequencies for the N-H stretching of the amine group, C-H stretching in the aromatic ring and alkyl chains, C-O-C stretching of the ether linkage, and various modes associated with the azepane ring. This detailed assignment is fundamental for interpreting experimental vibrational spectra. mdpi.com
Prediction of Electronic Spectra (UV-Vis) using Time-Dependent DFT (TD-DFT)nih.gov
The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. nih.gov By performing TD-DFT calculations, typically on the optimized ground-state geometry, it is possible to simulate the UV-Vis spectrum. nih.gov
For this compound, the calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to transitions such as π→π* within the phenyl ring and n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The influence of different solvents on the electronic spectrum can also be simulated, providing a more comprehensive understanding of the compound's photophysical behavior. nih.gov
Advanced Electronic Structure Analysis
To gain deeper insight into the chemical reactivity and bonding characteristics of this compound, advanced electronic structure analyses are employed.
Frontier Molecular Orbital (HOMO-LUMO) Analysisnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. thaiscience.inforesearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO would likely be distributed over the aromatic system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. thaiscience.info This analysis helps in understanding the charge transfer characteristics within the molecule. wu.ac.th
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: As specific literature with calculated values for this exact compound is unavailable, this table illustrates the expected format of such data.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugationnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer events and hyperconjugative interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength. researchgate.net
In the case of this compound, NBO analysis would reveal significant interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the phenyl ring (n → π*). It would also detail hyperconjugative effects involving the ethoxy and azepane substituents. This analysis provides quantitative insights into the electronic delocalization that governs the molecule's stability and reactivity. asianresassoc.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The MEP is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule, providing insights into its electrophilic and nucleophilic regions. An MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are indicative of sites for nucleophilic attack.
For this compound, one would anticipate the following features in a theoretical MEP map:
Negative Potential Regions: The highest electron density, and therefore the most negative electrostatic potential, is expected to be localized around the nitrogen atom of the primary amine group (-NH2) and the oxygen atom of the ethoxy linker. These sites represent the most probable centers for electrophilic attack. The nitrogen atom of the azepane ring would also exhibit a region of negative potential, albeit potentially influenced by steric hindrance from the seven-membered ring.
Positive Potential Regions: Regions of positive electrostatic potential would likely be concentrated around the hydrogen atoms of the amine group and the hydrogen atoms on the carbon atoms adjacent to the electronegative nitrogen and oxygen atoms. These areas would be the primary sites for nucleophilic interactions.
The phenyl ring is expected to show a more complex potential distribution. The electron-donating nature of the amino and ethoxy substituents would increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to these groups, making the ring itself a potential site for electrophilic substitution.
Interactive Table: Predicted MEP Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Amine Group (-NH2) Nitrogen | Highly Negative | Electrophilic Attack |
| Ether Oxygen | Negative | Electrophilic Attack |
| Azepane Nitrogen | Negative | Electrophilic Attack |
| Amine Group Hydrogens | Positive | Nucleophilic Attack |
| Phenyl Ring | π-rich (Negative) | Electrophilic Substitution |
Note: This table is based on theoretical principles and awaits confirmation from specific computational studies on this molecule.
Theoretical Insights into Reaction Mechanisms
Specific computational studies detailing the reaction mechanisms, transition states, and activation barriers for reactions involving this compound are not currently published in scientific literature. The following sections outline the theoretical approaches that could be employed to gain such insights.
Computational Studies of Transition States and Activation Barriers
To investigate the kinetics of reactions involving this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be necessary. These studies would focus on identifying the transition state (TS) for a given reaction, which is the highest energy point along the reaction coordinate.
The process would involve:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.
Transition State Searching: Various algorithms can be used to locate the saddle point on the potential energy surface that corresponds to the transition state.
Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the transition state and the reactants determines the activation barrier (Ea). A higher activation barrier corresponds to a slower reaction rate, as fewer molecules will have sufficient energy to overcome this barrier.
Data Table: Hypothetical Activation Barriers for a Reaction of this compound
| Reaction Pathway | Hypothetical Activation Barrier (kcal/mol) | Reaction Rate |
| N-Alkylation of Amine | Data Not Available | Data Not Available |
| O-Alkylation of Ether | Data Not Available | Data Not Available |
| Electrophilic Aromatic Substitution | Data Not Available | Data Not Available |
Note: The values in this table are placeholders and would need to be determined through rigorous computational investigation.
Elucidation of Reaction Pathway Selectivity
Computational chemistry can also be employed to understand and predict the selectivity of reactions where multiple products are possible. For this compound, this could involve, for example, the competition between N-alkylation at the primary amine versus N-alkylation at the azepane nitrogen.
By calculating the activation barriers for each competing reaction pathway, the kinetically favored product can be identified. The pathway with the lower activation barrier will proceed at a faster rate and is therefore expected to be the major product under kinetic control.
A comprehensive theoretical study would involve mapping the entire potential energy surface for the competing reaction pathways, providing a detailed understanding of the factors that govern selectivity.
Structure Activity Relationships Sar and Ligand Design Principles
Systematic Modification Strategies for SAR Studies
Systematic modification of the 4-(2-Azepan-1-yl-ethoxy)-phenylamine scaffold allows for a detailed investigation of the pharmacophore. Key areas of modification include the phenylamine ring, the azepane moiety, and the ethoxy linker.
The electronic and steric properties of substituents on the phenylamine ring can significantly impact the binding affinity and functional activity of this compound analogs. The primary amino group is a critical feature, often involved in key interactions with biological targets.
Arylamines are highly reactive towards electrophilic aromatic substitution, with the amino group being a strong activating and ortho/para-directing substituent. However, direct modification can sometimes lead to overreaction or undesirable products. Therefore, protecting the amino group, for instance, through acetylation to form an acetanilide, can allow for more controlled substitutions. Following the desired modification, the protecting group can be removed to yield the target substituted phenylamine.
Table 1: Hypothetical Substituent Effects on the Phenylamine Ring
| Position of Substitution | Substituent Type | Expected Impact on Activity | Rationale |
| Ortho to NH2 | Small, lipophilic (e.g., -CH3) | Potential increase in affinity | May enhance hydrophobic interactions in the binding pocket. |
| Meta to NH2 | Electron-withdrawing (e.g., -Cl, -CF3) | May decrease activity | Could alter the electronic properties of the amino group, potentially weakening key interactions. |
| Para to NH2 | Not applicable | The ethoxy-azepane chain is at the para position. | - |
| Ortho to O-ethoxy | Bulky group | Potential decrease in affinity | May cause steric hindrance, preventing optimal binding. |
This table is based on general principles of medicinal chemistry and is for illustrative purposes.
The azepane ring, a seven-membered saturated heterocycle, is a key structural feature in numerous bioactive compounds. Its conformational flexibility is often crucial for biological activity, allowing the molecule to adopt an optimal conformation for binding to its target. researchgate.netlifechemicals.com Introducing specific substituents into the azepane ring can bias it towards a particular conformation, which can be a valuable strategy in drug design. lifechemicals.com
For instance, the introduction of geminal difluoro groups as a bioisosteric replacement for a geminal dimethyl group has been shown to overcome high metabolic clearance in some 2-oxo-azepane derivatives. nih.gov This highlights the potential for strategic modifications of the azepane ring to improve the drug-like properties of this compound analogs.
Table 2: Potential Structural Variations of the Azepane Moiety and Their Rationale
| Modification | Rationale | Potential Outcome |
| Introduction of a methyl group | To probe for additional hydrophobic pockets. | May increase or decrease affinity depending on the binding site topology. |
| Fusion with another ring system | To create a more rigid analog and explore conformational requirements. | Could lead to higher selectivity for a specific receptor subtype. |
| Replacement with a smaller or larger ring (e.g., piperidine, octahydroazocine) | To assess the importance of the seven-membered ring for activity. | Likely to significantly alter the binding mode and affinity. |
This table presents hypothetical modifications based on common medicinal chemistry strategies.
The ethoxy linker connecting the phenylamine and azepane moieties plays a significant role in positioning these two key pharmacophoric elements correctly within the binding site of a biological target. The length and flexibility of this linker are critical determinants of biological activity.
Studies on other classes of compounds have demonstrated that the length of an alkoxy chain can markedly influence potency. For example, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the potency at the mu-opioid receptor was found to be dependent on the length of the alkoxy chain, with an ethoxy chain conferring the highest potency in both in vitro and in vivo assays. researchgate.net Specifically, ethoxy, isopropoxy, and propoxy chains resulted in higher potencies than fentanyl, while methoxy (B1213986) and butoxy analogs were less potent. lifechemicals.com
This suggests that an optimal linker length exists for maximizing interactions with the target receptor. A linker that is too short may not allow the phenylamine and azepane groups to reach their respective binding pockets simultaneously, while a linker that is too long could introduce excessive flexibility, leading to an entropic penalty upon binding. Branching of the linker could also be explored to introduce conformational constraints and probe for additional binding interactions.
Table 3: Hypothetical Impact of Ethoxy Linker Modifications
| Linker Modification | Expected Effect on Biological Activity | Rationale |
| Shortening to a methoxy linker | Likely decrease in activity | May not provide sufficient distance to span key interaction points in the receptor. |
| Lengthening to a propoxy or butoxy linker | Potential for decreased or increased activity | Activity will depend on the specific topology of the binding site; an optimal length is likely. |
| Introducing branching (e.g., isopropoxy) | May increase selectivity | The added steric bulk could favor binding to a specific receptor subtype. |
This table is based on analogous findings in other chemical series and general SAR principles.
Theoretical Investigation of Molecular Interactions with Biological Targets
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the binding modes of ligands and understanding the key interactions that govern their affinity for biological targets.
Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a receptor. Given its structural similarity to known ligands for monoamine transporters and receptors, potential targets for docking studies include the serotonin (B10506) transporter (SERT) and dopamine (B1211576) receptors (e.g., D2).
Docking studies of ligands into the D2 dopamine receptor have revealed key interactions. For instance, a salt bridge between the protonated nitrogen of a piperazine (B1678402) ring (analogous to the azepane nitrogen) and an aspartic acid residue (Asp86) is a common feature. nih.gov Additionally, edge-to-face interactions between the aromatic ring of the ligand and aromatic residues in the receptor (e.g., Phe178, Tyr216, Trp182) contribute to binding. nih.gov The ethereal oxygen in an ethoxy linker has also been shown to form a hydrogen bond with residues such as Phe185 or Trp115. nih.gov
For the serotonin transporter, docking studies have identified two possible binding modes for serotonin (5-HT). researchgate.net In both modes, the protonated amine of 5-HT is located near an aspartic acid residue (D98), which is consistent with experimental data. researchgate.net The two binding modes differ in the orientation of the indole (B1671886) ring of 5-HT. researchgate.net For a this compound analog, the protonated azepane nitrogen would likely form an ionic interaction with D98, while the phenylamine ring could engage in hydrophobic and aromatic interactions within the binding pocket.
Hydrogen bonds are critical for the specificity and affinity of ligand-receptor interactions. The amino group of the phenylamine moiety and the nitrogen atom of the azepane ring in this compound are potential hydrogen bond donors and acceptors, respectively. The ether oxygen of the ethoxy linker can also act as a hydrogen bond acceptor.
In the context of the D2 dopamine receptor, hydrogen bonds have been observed between the benzimidazole (B57391) part of ligands (analogous to the phenylamine part) and serine (Ser141, Ser122) and histidine (His189) residues. nih.gov As mentioned previously, the ethereal oxygen can also participate in hydrogen bonding. nih.gov
Within the serotonin transporter, the protonated amine of ligands is thought to form a key hydrogen bond with the carboxyl side chain of D98. researchgate.net The orientation of the aromatic part of the ligand can then lead to further hydrogen bonding interactions. For example, in one binding mode of 5-HT, the indole ring nitrogen is positioned between Y95 and F341, while in another, it points towards Y176 and S438. researchgate.net
A detailed analysis of the hydrogen bonding network formed by this compound within its target's binding site would provide valuable insights for the design of new analogs with improved affinity and selectivity.
Hydrophobic and Electrostatic Interactions in Protein-Ligand Complexes
The binding affinity of any ligand, including this compound, to a protein target is fundamentally governed by a combination of intermolecular forces, with hydrophobic and electrostatic interactions playing pivotal roles. The structure of this compound features distinct regions that can engage in these interactions.
The azepane ring, being a saturated heterocyclic amine, and the phenyl ring are predominantly hydrophobic. These nonpolar moieties can form favorable van der Waals interactions within hydrophobic pockets of a protein's binding site. Such interactions are entropically driven, stemming from the release of ordered water molecules from both the ligand's surface and the protein's hydrophobic cavity upon binding. The flexibility of the seven-membered azepane ring may allow it to adopt a conformation that maximizes these hydrophobic contacts.
Conversely, the compound also possesses features capable of electrostatic interactions. The tertiary amine within the azepane ring is basic and, under physiological pH, will be protonated, carrying a positive charge. This cationic center can form strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the protein's active site. nih.gov Furthermore, the ether oxygen in the ethoxy linker and the nitrogen atom of the phenylamine group can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of the peptide backbone. The primary amine of the phenylamine group can also act as a hydrogen bond donor.
The interplay between these hydrophobic and electrostatic interactions is crucial for both the affinity and specificity of this compound for a particular protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological activity of compounds based on their chemical structures. nih.gov This approach is instrumental in drug discovery for prioritizing the synthesis of new molecules and for understanding the molecular properties that drive biological activity. nih.gov
Development of Predictive Models for Biological Activity
To develop a predictive QSAR model for a series of analogs based on the this compound scaffold, a dataset of compounds with experimentally determined biological activities (e.g., binding affinities or functional potencies for a specific target) would be required. The process would involve calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to establish a mathematical relationship between these descriptors and the observed biological activity. nih.gov
For instance, a hypothetical QSAR study on a series of analogs could be represented by the following equation:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where 'c' represents the coefficients determined by the regression analysis. Such a model would allow for the prediction of the biological activity of new, unsynthesized compounds based solely on their calculated descriptors.
Descriptor Selection and Model Validation
The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. nih.gov For a molecule like this compound, relevant descriptors would likely fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These would be crucial for modeling electrostatic and hydrogen bonding interactions.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. They are important for understanding how the ligand fits into the binding pocket.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity and would be important for modeling the hydrophobic interactions of the azepane and phenyl rings.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
Once a model is developed, it must be rigorously validated to ensure its predictive power. nih.gov Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation, where the model's ability to predict the activity of a separate set of compounds (a test set) that was not used in model development is assessed. mdpi.com A statistically significant and well-validated QSAR model can then be reliably used to guide the design of new, more potent ligands.
Design of Chemical Probes and Ligands for Specific Biological Systems
The structural features of this compound make it an interesting scaffold for the design of ligands targeting specific biological systems, notably sigma receptors and monoamine transporters.
Exploration as Potential Ligands for Sigma Receptors
Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are intracellular proteins involved in a variety of cellular functions and are implicated in several neurological disorders. digitellinc.comacs.org Many known sigma receptor ligands are amphiphilic molecules containing a basic amine and hydrophobic aromatic moieties, a structural motif present in this compound.
The general pharmacophore for many sigma-1 receptor ligands includes a basic nitrogen atom, separated from a larger, often aromatic, hydrophobic region by a linker of a specific length. The protonated azepane ring in this compound can serve as the basic amine, while the phenylamine group and the azepane ring itself can contribute to the required hydrophobic interactions. The ethoxy linker provides the necessary spacing between these key features. Modifications to the phenyl ring (e.g., substitution with different functional groups) or alterations to the azepane ring could be explored to optimize affinity and selectivity for either the sigma-1 or sigma-2 receptor subtype.
Consideration as Scaffolds for Monoamine Receptor and Transporter Ligands
Monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET), are crucial for regulating neurotransmitter levels in the synapse and are important targets for antidepressants and other psychotropic drugs. nih.govnih.gov The core structure of this compound bears some resemblance to known monoamine transporter ligands.
Investigation as Modulators of Estrogen Receptors (Based on Related Patents)
The "this compound" core structure shares key pharmacophoric features with known selective estrogen receptor modulators (SERMs). Specifically, the presence of a basic amine side chain connected to a phenolic-like system is a hallmark of many non-steroidal estrogen receptor ligands. Patents for related compounds, such as 2-phenylindoles and triphenylalkenes, provide a framework for understanding the potential SAR of this scaffold.
The fundamental design principle for these SERMs involves a core that mimics the steroid hormone estradiol, enabling it to bind to estrogen receptors (ERs). The basic side chain, analogous to the "azepan-1-yl-ethoxy" group, is crucial for conferring anti-estrogenic or mixed agonist/antagonist activity. This side chain is thought to interact with a specific region of the ER, leading to a conformational change that differs from that induced by estradiol, thereby modulating the receptor's interaction with co-regulatory proteins.
In the design of 2-phenylindole-based SERMs, the nature of the side chain attached to the indole nitrogen has a significant impact on biological activity. nih.gov The length and composition of this chain influence the compound's binding affinity for the ER and its estrogenic/anti-estrogenic profile. For instance, the presence of a basic amine, such as a pyrrolidine (B122466), piperidine, or azepane (hexamethyleneamine), connected via an alkoxy linker to the core, is a common feature in potent anti-estrogens.
The table below summarizes the general structure-activity relationships for the basic side chain in 2-phenylindole-based SERMs, which can be extrapolated to the "this compound" scaffold.
| Structural Modification | Effect on Estrogen Receptor Activity | Rationale |
|---|---|---|
| Variation of the cyclic amine | Modulates binding affinity and antagonist potency. Larger rings like azepane can be well-tolerated. | The size and basicity of the amine influence the interaction with the anti-estrogenic region of the ER ligand-binding domain. |
| Length of the alkoxy linker | An optimal linker length (typically 2-3 carbons) is required for proper positioning of the basic amine. | Positions the terminal amine to interact with key amino acid residues (e.g., Asp351) in the ER, which is critical for antagonism. |
| Substitution on the phenyl ring | Hydroxyl groups are critical for high-affinity binding to the ER. | The hydroxyl group mimics the phenolic A-ring of estradiol, forming a key hydrogen bond with the ER active site. ias.ac.in |
Application in the Design of Enzyme Inhibitors
The "this compound" structure can also serve as a starting point for the design of enzyme inhibitors. The phenylamine core can act as a scaffold that can be decorated with functional groups to target the active site of a specific enzyme. The design principles often involve identifying key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between a known ligand and the target enzyme and then incorporating moieties that can replicate these interactions into the new scaffold.
For example, the phenylamine group can serve as a hydrogen bond donor and can participate in pi-stacking interactions with aromatic amino acid residues in an enzyme's active site. The ethoxy linker provides a degree of flexibility, allowing the azepane ring to be positioned optimally to interact with other regions of the binding pocket.
The design of potent and selective enzyme inhibitors often follows a systematic approach of modifying a core scaffold. In the context of "this compound," this could involve:
Modification of the Phenylamine Ring: Introducing substituents on the phenyl ring can enhance binding affinity and selectivity. For instance, electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to interact with the enzyme.
Alteration of the Linker: The length and composition of the linker can be varied to optimize the distance and geometry between the phenylamine core and the azepane ring. Replacing the ether linkage with more rigid or flexible groups can also influence binding.
Derivatization of the Azepane Moiety: The azepane ring can be substituted to explore additional binding pockets within the enzyme's active site. Adding functional groups to the ring can introduce new interaction points and improve physicochemical properties.
The table below outlines potential design strategies for adapting the "this compound" scaffold for enzyme inhibition.
| Design Strategy | Targeted Interaction | Example Modification |
|---|---|---|
| Introduction of hydrogen bond acceptors/donors on the phenyl ring | Formation of specific hydrogen bonds with polar residues in the active site. | Addition of hydroxyl, carboxyl, or amide groups. |
| Bioisosteric replacement of the phenylamine | To improve metabolic stability or alter binding mode. | Replacement with a pyridine, pyrimidine, or other heterocyclic ring. |
| Conformational constraint of the linker | To reduce the entropic penalty of binding and improve selectivity. | Incorporation of a double bond or a small ring into the linker. |
| Appending hydrophobic groups to the azepane ring | To occupy a hydrophobic pocket in the enzyme's active site. | Addition of a benzyl (B1604629) or other alkyl/aryl groups to the azepane. |
This structured approach allows for the rational design of novel enzyme inhibitors based on the "this compound" template, with the aim of achieving high potency and selectivity for the target enzyme.
Emerging Research Applications and Future Directions
Exploration in Medicinal Chemistry for Novel Therapeutic Agents
The azepane motif is a well-established constituent of numerous biologically active compounds, including several FDA-approved drugs. bohrium.comnih.gov Its presence in the structure of 4-(2-Azepan-1-yl-ethoxy)-phenylamine marks the compound as a significant candidate for medicinal chemistry research. The structural diversity and conformational flexibility of the azepane ring are often crucial for its biological activity. lifechemicals.com
In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The process of modifying and optimizing this lead compound is a critical phase in the development of new drugs. sk.ru
The structure of this compound makes it a compelling starting point for the identification of new lead compounds. The phenylamine portion can be readily modified to interact with various biological targets, while the azepane ring can influence solubility, metabolic stability, and receptor binding.
Table 1: Potential Modifications of this compound for Lead Optimization
| Molecular Component | Potential Modifications | Desired Outcome |
| Phenylamine | Substitution on the aromatic ring (e.g., with halogens, alkyl, or alkoxy groups) | Enhanced target affinity and selectivity |
| Ethoxy Linker | Variation of linker length and composition | Improved pharmacokinetic properties |
| Azepane Ring | Introduction of substituents on the ring | Increased potency and reduced off-target effects |
For instance, in the development of protein kinase inhibitors, azepane derivatives have been successfully optimized to enhance both potency and plasma stability. acs.orgnih.gov A similar strategy could be applied to derivatives of this compound to develop novel kinase inhibitors or agents targeting other enzyme families. The optimization process would involve iterative chemical synthesis and biological testing to establish a clear structure-activity relationship (SAR). nih.gov
A chemical scaffold is the core structure of a molecule, and certain scaffolds are considered "privileged" because they are capable of binding to multiple biological targets. The azepane ring is recognized as a privileged scaffold in medicinal chemistry. researchgate.net Azepane-containing compounds have shown a wide range of therapeutic applications, including anticancer, anti-Alzheimer's disease, and antimicrobial activities. bohrium.comnih.gov
The this compound framework can be prioritized in drug discovery efforts for several reasons:
Proven Bioactivity: The azepane moiety is present in numerous bioactive natural products and synthetic drugs. researchgate.net
Synthetic Accessibility: The synthesis of azepane derivatives is well-documented, allowing for the creation of diverse chemical libraries for screening.
Favorable Physicochemical Properties: The inclusion of the azepane ring can impart desirable properties such as improved solubility and membrane permeability.
The prioritization of this scaffold would involve its inclusion in high-throughput screening campaigns against a wide array of biological targets to identify new areas of therapeutic potential.
Advancements in Materials Science Applications (Based on broad mention)
While the primary focus of research on this compound has been in medicinal chemistry, its structural components also suggest potential applications in materials science. Phenylamine derivatives, in particular, are known for their use in the development of organic electronic materials. auburn.edu
Phenylamine and its derivatives can be polymerized to create materials with interesting electronic and optical properties. nih.gov The incorporation of the this compound motif into a polymer backbone could lead to novel materials with unique characteristics. The azepane group could influence the polymer's solubility, processability, and morphology, while the phenylamine unit would contribute to its electronic properties. Such polymers could find applications in areas like organic light-emitting diodes (OLEDs) and sensors.
Triphenylamine-based materials are widely studied for their hole-transporting properties in organic electronic devices. researchgate.net While this compound is not a triphenylamine, the phenylamine core is a fundamental component of these materials. The electronic properties of this compound and its derivatives could be investigated to assess their suitability for applications in organic electronics. The presence of the alkoxy group can influence the electronic properties of the phenylamine ring, potentially leading to materials with tailored energy levels for efficient charge transport.
Radiochemistry and Isotopic Labeling for Research Tools
Isotopic labeling is a technique used to track the passage of a compound through a biological system or a chemical reaction. youtube.com This is particularly valuable in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate. musechem.com
The structure of this compound offers several possibilities for isotopic labeling. For example, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be incorporated into the molecule. Alternatively, radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) could be used for more sensitive detection. nih.gov
Table 2: Potential Isotopes for Labeling this compound
| Isotope | Location of Label | Application |
| ¹³C, ¹⁵N | Phenylamine or Azepane Ring | Mechanistic studies, NMR-based binding assays |
| ²H (Deuterium) | Various positions | Improve metabolic stability (Kinetic Isotope Effect) |
| ³H, ¹⁴C | Various positions | ADME studies, quantitative analysis in biological samples |
| ¹⁸F | Phenyl ring (if modified) | Positron Emission Tomography (PET) imaging |
Radiolabeled versions of this compound or its optimized derivatives could be synthesized to serve as research tools. For example, a positron-emitting isotope like fluorine-18 (B77423) could potentially be incorporated to create a tracer for Positron Emission Tomography (PET) imaging. moravek.com This would allow for the non-invasive visualization and quantification of the compound's distribution and target engagement in vivo.
Methodologies for Radiosynthetic Routes (e.g., 18F-labeling of related compounds)
The development of PET tracers necessitates the incorporation of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into the target molecule. The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for multi-step synthesis and imaging procedures. For compounds structurally related to this compound, which feature an aryloxy-alkylamine scaffold, several ¹⁸F-labeling strategies are being explored.
One prominent method is the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. This typically involves the synthesis of a precursor molecule where a tosylate, mesylate, or a nitro group is positioned at the site designated for fluorination. For instance, in the synthesis of ¹⁸F-labeled aryl ether compounds, a common precursor would be a corresponding phenol (B47542), which can be alkylated with a fluoroethylating agent carrying a leaving group.
Recent advancements have also focused on late-stage fluorination, which introduces the ¹⁸F atom in the final steps of the synthesis. This approach is advantageous as it minimizes the handling of radioactive material throughout the synthetic sequence. Methodologies such as photoredox-catalyzed aryl ¹⁸F-fluorination are being investigated to simplify the labeling process, even for electron-rich aromatic systems. researchgate.net These methods often aim to eliminate the need for cumbersome azeotropic drying of the [¹⁸F]fluoride, thereby streamlining the radiosynthesis for automated production. researchgate.net
Another innovative approach is the use of metallaphotoredox catalysis for the late-stage installation of radionuclides like carbon-11, which could also be adapted for fluorine-18. nih.govnih.gov This technique allows for the methylation or, in principle, fluoroalkylation of pharmaceutical precursors, simplifying the discovery of new radioligands. nih.govnih.gov
| Radiolabeling Method | Precursor Type | Key Features | Potential Applicability to this compound |
| Nucleophilic Substitution | Precursor with leaving group (e.g., tosylate, mesylate) | Well-established, reliable for aliphatic fluorination. | Synthesis of an ethoxy-chain precursor with a leaving group for subsequent reaction with [¹⁸F]fluoride. |
| Late-Stage Aryl Fluorination | Phenolic or aromatic precursor | Allows for later introduction of ¹⁸F, suitable for complex molecules. | Direct fluorination of the phenyl ring, though may require optimization for regioselectivity. |
| Photoredox-Catalyzed Fluorination | Electron-rich arenes | Milder reaction conditions, can avoid harsh bases. researchgate.net | Could be suitable for the electron-rich phenylamine moiety. researchgate.net |
| Si-F Bond Formation | Organosilane precursor | Driving force of stable Si-F bond formation facilitates labeling. | Requires synthesis of a silicon-containing precursor. |
Development of Tracers for Imaging Research
The development of a radiolabeled version of this compound is primarily driven by its potential to act as a tracer for specific biological targets in the body, which can then be visualized using PET imaging. The structural similarity of this compound to known ligands for the sigma-1 receptor (S1R) suggests that an ¹⁸F-labeled analogue could serve as a valuable tool for studying this receptor in vivo. The sigma-1 receptor is implicated in a variety of neurological and psychiatric disorders, as well as in some cancers. mdpi.comnih.gov
A successful PET tracer must exhibit several key properties, including high affinity and selectivity for its target, the ability to cross the blood-brain barrier (for central nervous system targets), and appropriate pharmacokinetics that allow for clear imaging with minimal background noise. researchgate.net The development process for such a tracer involves extensive in vitro and in vivo evaluation.
Initial studies would involve competitive binding assays to determine the affinity of the non-radioactive compound for the sigma-1 receptor. mdpi.comnih.gov Subsequently, the radiosynthesis of the ¹⁸F-labeled analogue would be optimized. Preclinical evaluation in animal models would then be necessary to assess its biodistribution, target engagement, and metabolic stability. The goal is to develop a tracer that provides a high-contrast image of the target receptor density, which could aid in the diagnosis of diseases, monitoring of disease progression, and in the development of new therapeutics.
Integration of Cheminformatics and Artificial Intelligence in Compound Research
The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery and development. For a compound like this compound, these computational approaches can be instrumental in exploring its therapeutic potential and guiding further research.
Big Data Analysis of Chemical Space
Cheminformatics tools enable the analysis of vast chemical databases to understand the chemical space around a particular compound. By searching for structurally similar molecules to this compound, researchers can identify other compounds with potentially similar biological activities. This can reveal structure-activity relationships (SAR) and help in the design of new analogues with improved properties.
Given the likely interaction with the sigma-1 receptor, big data analysis can be used to screen large virtual libraries of compounds for potential S1R ligands. mdpi.comnih.gov This in silico screening can prioritize a smaller, more manageable number of compounds for synthesis and biological testing, thereby accelerating the discovery process. Ensemble docking, which utilizes multiple receptor structures, has been shown to be an effective virtual screening protocol for identifying novel S1R ligands. mdpi.comnih.gov
Machine Learning for Property and Activity Prediction
Machine learning (ML) models are increasingly being used to predict the physicochemical properties and biological activities of chemical compounds. nih.gov For this compound, ML models could be trained on existing data for related compounds to predict properties such as solubility, lipophilicity, and, most importantly, binding affinity for specific biological targets. arxiv.orgblackthorn.ai
Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov For instance, a QSAR model could be built using a dataset of known sigma-1 receptor ligands to predict the binding affinity of this compound and to suggest structural modifications that could enhance this affinity. These models can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov
| Computational Approach | Application to this compound Research | Expected Outcome |
| Chemical Space Analysis | Identification of structurally similar compounds in large databases. | Understanding of SAR and identification of new potential ligands. |
| Virtual Screening | Docking of virtual compound libraries against the sigma-1 receptor. mdpi.comnih.gov | Prioritization of new compounds for synthesis and testing. mdpi.comnih.gov |
| QSAR Modeling | Correlation of structural features with sigma-1 receptor binding affinity. nih.gov | Prediction of binding affinity and guidance for lead optimization. nih.gov |
| Machine Learning Property Prediction | Prediction of physicochemical properties (e.g., solubility, BBB permeability). nih.gov | Early assessment of drug-likeness and potential for CNS applications. |
Methodological Innovations in Synthetic Organic Chemistry
The synthesis of this compound and its analogues can benefit from ongoing innovations in synthetic organic chemistry that prioritize efficiency, sustainability, and cost-effectiveness.
Development of Green and Sustainable Synthetic Pathways
Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. nih.govmdpi.com For the synthesis of this compound, which involves the formation of an ether linkage and the presence of an amine, several green chemistry approaches can be considered.
The traditional synthesis of similar aminodiphenyl ethers often involves refluxing an aminophenate with a chloronitrobenzene followed by hydrogenation. google.com Greener alternatives could explore the use of more environmentally benign solvents, or even solvent-free conditions. Microwave-assisted synthesis, for example, can often reduce reaction times and energy consumption. mdpi.com
The use of catalysts is a cornerstone of green chemistry. nih.gov Catalytic methods for the synthesis of amines and ethers can reduce the need for stoichiometric reagents and minimize waste. For instance, reductive amination is a common method for amine synthesis, and greener versions of this reaction are being developed using more sustainable reducing agents and catalysts. gctlc.org
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. mdpi.com |
| Catalysis | Utilizing catalytic methods for etherification and amination to reduce waste. nih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactants into the final product. rsc.org |
| Use of Renewable Feedstocks | Exploring the potential for using bio-based starting materials. nih.gov |
Flow Chemistry and Automated Synthesis Applications
While specific research detailing the end-to-end synthesis of this compound using integrated flow chemistry and automated systems is not extensively documented in publicly available literature, the core chemical transformations required for its assembly are well-suited for such modern synthetic technologies. The principles of continuous flow processing and automation offer significant potential advantages over traditional batch methods for producing this and structurally related compounds. These advantages include enhanced safety, improved reaction control, higher yields, and the potential for streamlined, multi-step "telescoped" syntheses.
A plausible and efficient synthetic pathway for this compound can be envisioned as a two-step process. This process would first involve a Williamson ether synthesis, followed by the reduction of a nitro group. Both of these fundamental reactions have been successfully adapted to continuous flow environments.
The initial step would likely be an S\textsubscript{N}2 reaction between a protected aminophenol derivative, such as 4-nitrophenol, and an alkyl halide bearing the azepane moiety, for instance, 1-(2-chloroethyl)azepane (B1265521). echemi.comwikipedia.org This classic Williamson ether synthesis is often plagued in batch processing by long reaction times and potential side reactions. gold-chemistry.orgmasterorganicchemistry.com Flow chemistry offers a compelling alternative by enabling precise control over reaction parameters. nih.gov By utilizing microreactors or packed-bed reactors, chemists can achieve superior heat and mass transfer, allowing for the use of higher temperatures and pressures to significantly accelerate the reaction rate while minimizing the formation of impurities. gold-chemistry.orgmasterorganicchemistry.comnih.gov
The second crucial step is the reduction of the nitro group on the intermediate compound, 1-(2-(4-nitrophenoxy)ethyl)azepane, to form the final phenylamine product. The reduction of nitroarenes is a well-established transformation in organic synthesis and has been extensively studied in continuous flow settings. nih.govacs.orgacs.orgresearchgate.netresearchgate.net Catalytic hydrogenation is a common method for this conversion. In a flow setup, this can be safely and efficiently performed using packed-bed reactors containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. researchgate.net This approach mitigates the risks associated with handling hydrogen gas in large batch reactors and allows for excellent control over temperature and pressure, leading to high conversion rates and selectivity. researchgate.netresearchgate.net Alternative metal-free reduction methods, for example using trichlorosilane, have also been successfully implemented in continuous flow, offering a broader range of compatible functional groups and avoiding heavy metal contamination of the product. nih.gov
One of the most significant advantages of applying flow chemistry to a multi-step synthesis like this is the potential for "telescoping," where the output from the first reactor (the ether synthesis) is directly fed into the second reactor (the nitro reduction) without the need for isolating and purifying the intermediate. This integration can dramatically reduce synthesis time, solvent waste, and manual handling.
Automated synthesis platforms can be integrated with such a continuous flow setup to precisely control and monitor the entire process. Automated systems can manage reagent pumps, regulate temperatures and pressures in each reactor, and adjust residence times to optimize reaction conditions in real-time. In-line analytical techniques, such as HPLC or mass spectrometry, can be incorporated to monitor reaction progress and product purity, allowing for automated feedback loops to maintain optimal performance and ensure consistent product quality. This level of automation reduces the potential for human error and enables high-throughput screening of reaction conditions or the synthesis of a library of related analogues for research purposes.
Below is a representative data table illustrating typical parameters for the key reaction types involved in the proposed synthesis of this compound, based on data from analogous reactions reported in the literature.
| Reaction Step | Typical Reagents | Catalyst (if any) | Typical Temperature | Typical Residence Time | Key Advantage in Flow |
| Williamson Ether Synthesis | 4-Nitrophenol, 1-(2-chloroethyl)azepane, Base (e.g., K₂CO₃) | Phase-transfer catalyst (optional) | 80-150 °C | 5-20 minutes | Rapid heating, precise temperature control, improved safety at high temperatures. |
| Nitroarene Reduction | 1-(2-(4-nitrophenoxy)ethyl)azepane, Hydrogen source (H₂, Hydrazine, etc.) | Heterogeneous (e.g., Pd/C, Raney Ni) or Homogeneous | 25-100 °C | 1-10 minutes | Enhanced safety with H₂ gas, efficient catalyst-reactant contact, high throughput. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2-Azepan-1-yl-ethoxy)-phenylamine using experimental design principles?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Factorial designs (e.g., 2^k factorial) reduce experimental runs while capturing interactions between variables . Computational reaction path searches, such as quantum chemical calculations, can predict feasible pathways and guide experimental validation .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use UV/Vis spectroscopy (λmax ~255 nm for analogous aryl amines) to confirm electronic transitions . Pair with NMR (1H/13C) for structural elucidation and HPLC-MS for purity assessment. Always reference safety protocols (e.g., handling corrosive solvents, fume hood use) as outlined in institutional Chemical Hygiene Plans .
Q. How should researchers ensure compound stability during storage and experimentation?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Pre-conduct accelerated stability studies (e.g., thermal stress testing at 40°C/75% RH for 1–3 months) to establish shelf-life. Monitor decomposition via TLC or LC-MS .
Advanced Research Questions
Q. What computational strategies are suitable for investigating the reaction mechanisms of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates. Use software like Gaussian or ORCA for energy profiling. Validate computational predictions with kinetic isotope effect (KIE) experiments or in situ IR spectroscopy .
Q. How can contradictions in experimental data (e.g., varying catalytic yields) be resolved?
- Methodological Answer : Perform systematic error analysis (e.g., instrument calibration, operator variability checks). Use multivariate regression to identify confounding variables. Replicate experiments under controlled conditions and apply statistical tests (e.g., ANOVA) to assess significance .
Q. What reactor design considerations are critical for scaling up this compound synthesis?
- Methodological Answer : Optimize mass/heat transfer using microreactors for small-scale screening. For larger scales, employ continuous stirred-tank reactors (CSTRs) with real-time process analytical technology (PAT) to monitor reaction progress. Reference CRDC subclass RDF2050112 for reactor design fundamentals .
Q. How can researchers assess the environmental impact and toxicity of this compound?
- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) and biodegradability studies (OECD 301 guidelines). Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential .
Data Presentation and Compliance
- Best Practices : Include raw data in appendices, with processed data (e.g., normalized spectra, kinetic plots) in the main text. Clearly label uncertainties (e.g., error bars, confidence intervals) and adhere to FAIR data principles .
- Safety Compliance : Follow institutional protocols (e.g., hazard assessments, waste disposal) and document all risk mitigation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
